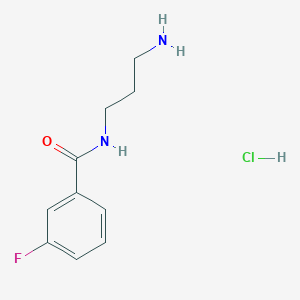

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride

CAS No.: 1280980-98-4

Cat. No.: VC3378309

Molecular Formula: C10H14ClFN2O

Molecular Weight: 232.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1280980-98-4 |

|---|---|

| Molecular Formula | C10H14ClFN2O |

| Molecular Weight | 232.68 g/mol |

| IUPAC Name | N-(3-aminopropyl)-3-fluorobenzamide;hydrochloride |

| Standard InChI | InChI=1S/C10H13FN2O.ClH/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12;/h1,3-4,7H,2,5-6,12H2,(H,13,14);1H |

| Standard InChI Key | RAGXLXPGIMDELT-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl |

| Canonical SMILES | C1=CC(=CC(=C1)F)C(=O)NCCCN.Cl |

Introduction

Chemical Structure and Properties

N-(3-aminopropyl)-3-fluorobenzamide hydrochloride is derived from the free base N-(3-aminopropyl)-3-fluorobenzamide, which has been more extensively characterized. The parent compound has a molecular formula of C₁₀H₁₃FN₂O . When converted to the hydrochloride salt, a chloride counter-ion is added, resulting in a modified molecular formula that would be C₁₀H₁₄ClFN₂O. The structure features a 3-fluorobenzoyl group connected to a 3-aminopropyl chain via an amide bond, with the terminal amine protonated as a hydrochloride salt.

The core structure contains several key functional groups:

-

A fluorinated aromatic ring (3-fluorophenyl group)

-

An amide linkage (-CONH-)

-

A three-carbon propyl chain

-

A terminal amino group (as hydrochloride salt)

Structural Identifiers

Based on the parent compound, the following identifiers can be associated with N-(3-aminopropyl)-3-fluorobenzamide (free base form):

| Identifier Type | Value |

|---|---|

| SMILES | C1=CC(=CC(=C1)F)C(=O)NCCCN |

| InChI | InChI=1S/C10H13FN2O/c11-9-4-1-3-8(7-9)10(14)13-6-2-5-12/h1,3-4,7H,2,5-6,12H2,(H,13,14) |

| InChIKey | BMPOXPIXLUZIQQ-UHFFFAOYSA-N |

Physical and Chemical Characteristics

Molecular Properties

The molecular properties of N-(3-aminopropyl)-3-fluorobenzamide (free base) provide insight into the characteristics of its hydrochloride salt:

| Property | Value |

|---|---|

| Molecular Weight (free base) | 196.22 g/mol |

| XLogP3 | 0.4 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 196.10119120 Da |

The hydrochloride salt would have an increased molecular weight due to the addition of HCl. The salt formation would also likely increase water solubility compared to the free base, making it potentially more suitable for pharmaceutical formulations.

Predicted Collision Cross Section

Mass spectrometry studies have generated predicted collision cross section (CCS) data for the parent compound with various adducts:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 197.10848 | 142.2 |

| [M+Na]⁺ | 219.09042 | 151.7 |

| [M+NH₄]⁺ | 214.13502 | 149.3 |

| [M+K]⁺ | 235.06436 | 145.9 |

| [M-H]⁻ | 195.09392 | 143.3 |

| [M+Na-2H]⁻ | 217.07587 | 147.6 |

| [M]⁺ | 196.10065 | 143.5 |

| [M]⁻ | 196.10175 | 143.5 |

These values could be useful for analytical identification and characterization of the compound using mass spectrometry techniques .

Structural Analogs and Related Compounds

Positional Isomers

N-(3-aminopropyl)-4-fluorobenzamide represents a positional isomer with the fluorine atom at the para position of the benzene ring instead of the meta position. This compound has been studied for its potential applications in medicinal chemistry, particularly as an anti-cancer agent. The structural similarity suggests that N-(3-aminopropyl)-3-fluorobenzamide hydrochloride might exhibit comparable biological activities.

Related Aminopropyl Derivatives

N-(3-aminopropyl)methacrylamide hydrochloride is another structurally related compound that has been used in the preparation of copolymers and cross-linked materials for gene delivery, drug delivery, and diagnostic applications . This compound shares the 3-aminopropyl amide structural motif but features a methacryloyl group instead of the 3-fluorobenzoyl group.

The synthetic methods for N-(3-aminopropyl)methacrylamide hydrochloride, which involve reaction sequences starting from 3-chloropropylamine hydrochloride with methacrylic anhydride , could potentially be adapted for the synthesis of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride by substituting appropriate fluorobenzene-containing reagents.

Analytical Characterization Methods

For proper identification and purity assessment of N-(3-aminopropyl)-3-fluorobenzamide hydrochloride, several analytical techniques would be applicable:

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for:

-

Aromatic protons of the fluorobenzene ring (complex splitting patterns due to fluorine coupling)

-

Amide NH proton (typically downfield)

-

Methylene protons of the propyl chain

-

Protonated amine signals (broad peak for the hydrochloride salt)

Mass Spectrometry

Mass spectrometric analysis would likely reveal fragmentation patterns consistent with:

-

Loss of the amine group

-

Cleavage at the amide bond

-

Characteristic fragments of the fluorobenzene moiety

The predicted collision cross section data provided for various adducts would be valuable for identification using ion mobility mass spectrometry techniques .

Research Gaps and Future Directions

The current literature shows significant gaps in research specifically addressing N-(3-aminopropyl)-3-fluorobenzamide hydrochloride. Future research directions could include:

-

Development of optimized synthetic routes with high yields and purity

-

Comprehensive physicochemical characterization including solubility profiles, stability studies, and crystal structure determination

-

Biological activity screening against various targets to identify potential therapeutic applications

-

Structure-activity relationship studies to optimize activity by modifying substituents on the benzene ring or the propyl chain length

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume